molecular formula C17H19Cl2NO4 B6525428 methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride CAS No. 1177584-98-3

methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride

Cat. No. B6525428
CAS RN: 1177584-98-3
M. Wt: 372.2 g/mol
InChI Key: UILUVILDOWOFID-UHFFFAOYSA-N
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Description

“Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride” is a type of heterocyclic compound . Heterocyclic compounds are rapidly increasing in number due to extensive synthetic research and their synthetic utility. They have a wide range of uses in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds involves reactions with a number of organic halides . For example, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . For example, the 1H NMR spectrum shows signals at 8.56 (s, 1H, –CH), 6.38–7.79 (m, 11H, aromatic), 5.24 (s, 1H, –CH), 3.70 (s, 2H, – CH2 NH), 3.21 (s, 1H, –CH2 NH), 2.41 (s, 3H, –CH3), 2.38 (s, 3H, –CH3) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with organic halides . For example, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . For example, the 1H NMR spectrum shows signals at 8.56 (s, 1H, –CH), 6.38–7.79 (m, 11H, aromatic), 5.24 (s, 1H, –CH), 3.70 (s, 2H, – CH2 NH), 3.21 (s, 1H, –CH2 NH), 2.41 (s, 3H, –CH3), 2.38 (s, 3H, –CH3) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride is involved in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. This process involves condensation reactions and formation of chromene derivatives (Velikorodov et al., 2014).

Biological and Pharmacological Research

  • Chromone derivatives, including structures similar to this compound, have been evaluated for antitumor activities. Some compounds have shown promising results in inhibiting tumor cell lines and inducing apoptosis (Huang et al., 2009).

Design of Hybrid Compounds

  • The compound is a key component in the design of new hybrid polyoxaheterocyclic compounds. These compounds have potential applications in increasing the bioavailability of newly synthesized compounds (Kanevskaya et al., 2022).

Natural Products and Isolation

  • Related chromene compounds have been isolated from natural sources like Piper aduncum, indicating the compound's relevance in the study of natural products and potential applications in bioactive compound discovery (Baldoqui et al., 1999).

Microwave-Assisted Synthesis

  • This compound is involved in microwave-assisted synthesis processes, which highlights its role in facilitating more efficient and rapid chemical synthesis methods (El Azab et al., 2014).

Bioactivity Studies

  • Compounds structurally related to this chemical have shown a range of bioactivities, including antifungal properties. This suggests potential applications of the compound in the development of new antifungal agents (Lago et al., 2007).

properties

IUPAC Name

methyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4.ClH/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15;/h2-3,8-9,11H,4-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILUVILDOWOFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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